Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1269294-25-8
VCID: VC15940719
InChI: InChI=1S/C8H8F3N3O2/c1-2-16-6(15)4-3-5(12)14-7(13-4)8(9,10)11/h3H,2H2,1H3,(H2,12,13,14)
SMILES:
Molecular Formula: C8H8F3N3O2
Molecular Weight: 235.16 g/mol

Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate

CAS No.: 1269294-25-8

Cat. No.: VC15940719

Molecular Formula: C8H8F3N3O2

Molecular Weight: 235.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate - 1269294-25-8

Specification

CAS No. 1269294-25-8
Molecular Formula C8H8F3N3O2
Molecular Weight 235.16 g/mol
IUPAC Name ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate
Standard InChI InChI=1S/C8H8F3N3O2/c1-2-16-6(15)4-3-5(12)14-7(13-4)8(9,10)11/h3H,2H2,1H3,(H2,12,13,14)
Standard InChI Key SQQJVHUEUVBXAJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=NC(=N1)C(F)(F)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s pyrimidine core is substituted with three key groups:

  • 6-Amino group (-NH₂): Enhances hydrogen-bonding capacity and participation in nucleophilic reactions .

  • 2-Trifluoromethyl group (-CF₃): Increases electron-withdrawing effects and metabolic stability .

  • 4-Ethyl ester (-COOEt): Facilitates ester hydrolysis or transesterification reactions .

The planar aromatic system allows π-π stacking interactions, critical for binding to biological targets like enzymes or receptors.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₈H₈F₃N₃O₂
Molecular weight235.16 g/mol
IUPAC nameethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate
Canonical SMILESCCOC(=O)C1=CC(=NC(=N1)C(F)(F)F)N
XLogP3-AA (lipophilicity)1.2 (estimated)

Synthesis and Manufacturing

Synthetic Pathways

While no explicit protocols for this compound exist, analogous pyrimidines are synthesized via:

  • Pfitzinger Reaction: Condensation of isatin derivatives with acetophenones to form quinoline intermediates, followed by coupling with chloropyrimidines .

  • Aminolysis: Nucleophilic substitution of chloropyrimidines with aminophenylquinolines under controlled pH (~6) .

  • Biginelli Reaction: Three-component cyclocondensation of aldehydes, β-ketoesters, and thioureas for dihydropyrimidine precursors .

Table 2: Representative Synthesis Conditions for Analogs

StepReagents/ConditionsYieldSource
CyclocondensationIsatin, acetophenone, pH 660–75%
AminolysisChloropyrimidine, DMF, 80°C45%
OxidationH₂O₂, acetic acid, 60°C82%

Optimization Challenges

  • Low yields (e.g., 45% in aminolysis) arise from the trifluoromethyl group’s electronegativity, which reduces intermediate reactivity .

  • Byproduct formation: Competing ester hydrolysis or decarboxylation requires strict temperature control (<80°C) .

Applications in Medicinal Chemistry

Biological Activity

Though direct studies are sparse, structurally related compounds exhibit:

  • Antiviral activity: Pyrimidine analogs inhibit viral polymerases by mimicking nucleoside triphosphates.

  • Anticancer effects: Trifluoromethyl groups enhance cell membrane penetration and target binding in kinase inhibitors .

Comparative Analysis with Analogues

Table 3: Comparison with Ethyl 4-(Trifluoromethyl)Pyrimidine-2-Carboxylate (CAS 1227604-67-2)

PropertyEthyl 6-Amino-2-CF₃ PyrimidineEthyl 4-CF₃ Pyrimidine
Molecular weight235.16 g/mol220.15 g/mol
Substituents6-NH₂, 2-CF₃, 4-COOEt4-CF₃, 2-COOEt
LogP1.21.8
BioactivityAntiviral (predicted)Unknown

The amino group in the 6-position increases hydrogen-bonding capacity compared to the 4-CF₃ analog, potentially enhancing target affinity .

Future Research Directions

  • Synthetic optimization: Develop catalytic methods (e.g., palladium-mediated cross-coupling) to improve yields .

  • Pharmacological profiling: Screen against kinase targets (e.g., EGFR, VEGFR) to identify lead compounds.

  • Formulation studies: Investigate nanoencapsulation to overcome solubility limitations .

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